molecular formula C12H10N4O B14516395 1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine CAS No. 62564-74-3

1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine

Cat. No.: B14516395
CAS No.: 62564-74-3
M. Wt: 226.23 g/mol
InChI Key: ZAIBKXPOHSLHDW-UHFFFAOYSA-N
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Description

1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The pyrazolopyrimidine scaffold is known for its role in the development of pharmacologically active agents, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazole-4-carboxamides with carboxylic acid esters. This reaction is usually performed by refluxing the starting materials in an alcohol medium with an excess of sodium alkoxide . Another method involves a one-flask synthetic approach where 5-aminopyrazoles are reacted with N,N-substituted amides in the presence of phosphorus tribromide (PBr3), followed by heterocyclization with hexamethyldisilazane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups into the pyrazolopyrimidine scaffold.

Scientific Research Applications

1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide involves its interaction with specific molecular targets. One of the primary targets is CDK2, a key regulator of the cell cycle. The compound acts as a CDK2 inhibitor, binding to the active site of the enzyme and preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer drug development.

Properties

CAS No.

62564-74-3

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

1-methyl-5-oxido-4-phenylpyrazolo[3,4-d]pyrimidin-5-ium

InChI

InChI=1S/C12H10N4O/c1-15-12-10(7-14-15)11(16(17)8-13-12)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

ZAIBKXPOHSLHDW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=[N+](C=N2)[O-])C3=CC=CC=C3

Origin of Product

United States

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